molecular formula C82H135N27O29S2 B008789 Hcg-beta (82-101), (glycyl(88,90))- CAS No. 105028-22-6

Hcg-beta (82-101), (glycyl(88,90))-

Cat. No.: B008789
CAS No.: 105028-22-6
M. Wt: 2027.2 g/mol
InChI Key: ZFJLWWNEENUSKP-GUSHEPIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiopental, also known as sodium thiopental, is a rapid-onset, short-acting barbiturate general anesthetic. It is the thiobarbiturate analog of pentobarbital and is widely known for its use in the induction phase of general anesthesia. Thiopental has been used in various medical and research applications due to its ability to induce unconsciousness within seconds of administration .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiopental is synthesized through the alkylation of ethylmalonic ester with 2-bromopentane in the presence of sodium ethoxide. The resultant ethyl-(1-methylbutyl) malonic ester is then heterocyclized with thiourea using sodium ethoxide as a base .

Industrial Production Methods

In industrial settings, thiopental is prepared as a sterile powder. After reconstitution with an appropriate diluent, it is administered intravenously. The industrial production process ensures the compound’s stability and sterility, which are critical for its medical applications .

Chemical Reactions Analysis

Types of Reactions

Thiopental undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and pharmacological effects.

Common Reagents and Conditions

Common reagents used in the reactions involving thiopental include sodium ethoxide, thiourea, and 2-bromopentane. The reactions typically occur under controlled temperature conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions involving thiopental include its metabolites, such as pentobarbital. These metabolites are primarily formed in the liver and are excreted in the urine .

Scientific Research Applications

Thiopental has a wide range of scientific research applications:

Mechanism of Action

Thiopental exerts its effects by binding to a distinct site associated with the chloride ionopore at the GABA A receptor. This binding increases the duration for which the chloride ionopore remains open, thereby prolonging the post-synaptic inhibitory effect of GABA in the thalamus. This mechanism results in the rapid induction of hypnosis and anesthesia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiopental is unique among barbiturates due to its rapid onset and short duration of action. While other barbiturates like pentobarbital and thiopentone also induce anesthesia, thiopental’s quick induction and short half-life make it particularly suitable for procedures requiring rapid and brief anesthesia .

Properties

CAS No.

105028-22-6

Molecular Formula

C82H135N27O29S2

Molecular Weight

2027.2 g/mol

IUPAC Name

(3S)-3-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]octa-1,5-dien-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C82H135N27O29S2/c1-33(2)24-47(72(131)97-38(9)64(123)100-44(16-14-22-89-79(85)86)70(129)101-45(17-15-23-90-80(87)88)71(130)106-51(32-111)75(134)108-59(42(13)113)78(137)109-58(41(12)112)77(136)104-49(26-55(117)118)73(132)96-36(7)62(121)93-30-56(119)120)102-63(122)37(8)94-53(115)28-91-68(127)46(18-19-52(84)114)99-54(116)29-92-69(128)50(31-110)105-74(133)48(25-34(3)4)103-65(124)39(10)98-76(135)57(35(5)6)107-66(125)40(11)95-67(126)43(83)27-81-20-21-82(138)61(140-82)60(81)139-81/h20-21,33-51,57-59,110-113,138H,14-19,22-32,83H2,1-13H3,(H2,84,114)(H,91,127)(H,92,128)(H,93,121)(H,94,115)(H,95,126)(H,96,132)(H,97,131)(H,98,135)(H,99,116)(H,100,123)(H,101,129)(H,102,122)(H,103,124)(H,104,136)(H,105,133)(H,106,130)(H,107,125)(H,108,134)(H,109,137)(H,117,118)(H,119,120)(H4,85,86,89)(H4,87,88,90)/t36-,37-,38-,39-,40-,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,57-,58-,59-,81?,82?/m0/s1

InChI Key

ZFJLWWNEENUSKP-GUSHEPIUSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC12C=CC3(C(=C1S2)S3)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC12C=CC3(C(=C1S2)S3)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC12C=CC3(C(=C1S2)S3)O)N

sequence

XAVALSGQGALARRSTTDAG

Synonyms

(Gly(88,90)) HCG-beta (82-101)
(Gly(88,90))82-101 HCG-beta
HCG-beta (82-101), (Gly(88,90))-
HCG-beta (82-101), (glycyl(88,90))-
HCG-beta (Gly(88,90))82-101
HCG-beta, (glycine(88,90))82-101-

Origin of Product

United States

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